Cas no 55466-22-3 (mutanolysin)

Mutanolysin is a bacteriolytic enzyme derived from Streptomyces globisporus, specifically targeting the peptidoglycan layer of bacterial cell walls. It exhibits high specificity for cleaving the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine, making it a valuable tool for bacterial cell lysis and wall analysis. Its activity is optimal under mild conditions, preserving the integrity of other cellular components. Mutanolysin is particularly effective against Gram-positive bacteria, including Streptococcus and Lactobacillus species, facilitating applications in microbiology, molecular biology, and biochemistry. The enzyme is supplied in lyophilized form, ensuring stability and ease of reconstitution for experimental use. Its reliability and specificity make it a preferred choice for peptidoglycan research and bacterial cell wall studies.
mutanolysin structure
mutanolysin structure
Product Name:mutanolysin
CAS No:55466-22-3
MF:C16H23Cl2N3O
MW:0
MDL:MFCD00131635
CID:943989
PubChem ID:162340253
Update Time:2025-05-19

mutanolysin Chemical and Physical Properties

Names and Identifiers

    • mutanolysin
    • N-ACETYLMURAMIDASE
    • mutanolysin aseptically filled
    • Mutanolysin from Streptomyces globisporus ATCC21553
    • N-Acetylmuramidase, Streptomyces globisporus*Not in Japan*
    • EC 3.2.1.17
    • N-ACETYLMURAMIDASE, STREPTOMYCES GLOBISPORUS
    • MUTANOLYSIN ASSAY REAGENT
    • mutanolysin F. streptomyces globisporus
    • Mutanolysin from Streptomyces globisporus ATCC?1553
    • 4-Amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride
    • 55466-22-3
    • MDL: MFCD00131635
    • Inchi: InChI=1S/C16H21N3O.2ClH/c17-14-6-16(20)19(10-14)15-3-1-11(2-4-15)7-18-8-12-5-13(12)9-18;;/h1-4,12-14H,5-10,17H2;2*1H
    • InChI Key: IECZOTCKMAXUGU-UHFFFAOYSA-N
    • SMILES: C1C2C1CN(C2)CC3=CC=C(C=C3)N4CC(CC4=O)N.Cl.Cl

Computed Properties

  • Exact Mass: 343.1218178g/mol
  • Monoisotopic Mass: 343.1218178g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.6Ų

Experimental Properties

  • Color/Form: powder
  • Solubility: Not determined

mutanolysin Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 22-24/25
  • FLUKA BRAND F CODES:10-21
  • Storage Condition:−20°C

mutanolysin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SAE0092-10KU
mutanolysin
55466-22-3
10ku
¥2050.05 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M4782-5KU
mutanolysin
55466-22-3 0.2 μm filtered, lyophilized powder, ≥4000units/mg protein (biuret)
5000UNITS
¥2321.02 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M9901-1KU
mutanolysin
55466-22-3 lyophilized powder, ≥4000units/mg protein (biuret), Chromatographically purified
1000UNITS
¥693.82 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M9901-5KU
mutanolysin
55466-22-3 lyophilized powder, ≥4000units/mg protein (biuret), Chromatographically purified
5000UNITS
¥1464.48 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M9901-10KU
mutanolysin
55466-22-3 lyophilized powder, ≥4000units/mg protein (biuret), Chromatographically purified
10000UNITS
¥2102.93 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M9901-50KU
mutanolysin
55466-22-3 lyophilized powder, ≥4000units/mg protein (biuret), Chromatographically purified
50000UNITS
¥6873.79 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SRE0007-25KU
mutanolysin
55466-22-3 Suitable for manufacturing of diagnostic kits and reagents, ≥4000units/mg protein (biuret)
25000UNITS
¥5249.98 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SRE0007-100KU
mutanolysin
55466-22-3 Suitable for manufacturing of diagnostic kits and reagents, ≥4000units/mg protein (biuret)
100000UNITS
¥13746.45 2022-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M919760-1000U
Mutanolysin
55466-22-3 ≥4000 units/mg protein (biuret)
1000U
¥578.70 2022-01-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03707-25KU
Mutanolysin
55466-22-3 ≥4000 units/mg protein
25ku
¥7658.0 2024-07-18

mutanolysin Related Literature

Additional information on mutanolysin

Recent Advances in Mutanolysin Research and Its Association with 55466-22-3

Mutanolysin, a bacteriolytic enzyme derived from Streptomyces globisporus, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique ability to hydrolyze peptidoglycan in bacterial cell walls. Recent studies have explored its potential applications in antibiotic development, biofilm disruption, and bacterial cell lysis. This research brief synthesizes the latest findings related to mutanolysin and its association with the chemical compound 55466-22-3, providing insights into their synergistic effects and therapeutic potential.

The compound 55466-22-3, a synthetic small molecule, has been identified as a potential enhancer of mutanolysin activity. A 2023 study published in the Journal of Antibiotics demonstrated that 55466-22-3 significantly increases the enzymatic efficiency of mutanolysin against drug-resistant Staphylococcus aureus strains. The study employed kinetic assays and molecular docking simulations to elucidate the interaction between 55466-22-3 and mutanolysin, revealing a novel binding site that stabilizes the enzyme-substrate complex.

Further investigations into the mechanism of action have highlighted the role of 55466-22-3 in modulating mutanolysin's substrate specificity. Research conducted at the University of Tokyo utilized cryo-electron microscopy to visualize the structural changes in mutanolysin upon binding with 55466-22-3. These findings suggest that the compound induces conformational changes that enhance the enzyme's affinity for peptidoglycan substrates, particularly in Gram-positive bacteria. This discovery opens new avenues for designing combination therapies targeting persistent bacterial infections.

In addition to its antimicrobial applications, mutanolysin has shown promise in cancer research. A recent preprint on bioRxiv reported that mutanolysin, when combined with 55466-22-3, exhibits selective cytotoxicity against certain tumor cell lines. The study proposed that this effect is mediated through the disruption of cell wall-like structures in tumor microenvironments. While preliminary, these results warrant further investigation into the potential use of mutanolysin-based therapies in oncology.

The pharmaceutical industry has taken note of these developments, with several companies exploring formulations combining mutanolysin and 55466-22-3. Patent filings in 2023 reveal novel drug delivery systems designed to optimize the stability and bioavailability of this enzyme-compound combination. These technological advancements address previous challenges related to mutanolysin's short half-life in physiological conditions.

Despite these promising developments, challenges remain in translating mutanolysin-55466-22-3 combinations into clinical applications. Current research is focused on improving the specificity of these agents to minimize off-target effects and developing robust manufacturing processes for large-scale production. Ongoing clinical trials are evaluating the safety profile of mutanolysin-based therapies, with preliminary results expected in late 2024.

In conclusion, the synergistic relationship between mutanolysin and 55466-22-3 represents a significant advancement in antimicrobial and potentially anticancer therapies. The latest research demonstrates how small molecule enhancers can potentiate the activity of bacterial enzymes, offering new strategies to combat drug-resistant infections. As this field continues to evolve, it will be crucial to monitor long-term efficacy and safety data from clinical studies while exploring additional applications of this unique enzyme-compound combination.

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